4-(3,4-Difluorophenyl)but-3-yn-2-ol
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Overview
Description
4-(3,4-Difluorophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . This compound features a butynol backbone substituted with a difluorophenyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)but-3-yn-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Scientific Research Applications
4-(3,4-Difluorophenyl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the butynol backbone allows for versatile chemical modifications. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)but-3-yn-2-ol can be compared with similar compounds such as:
4-(3,5-Difluorophenyl)but-3-yn-2-ol: This compound differs in the position of the fluorine atoms on the phenyl ring, which can affect its reactivity and biological activity.
4-(3,4-Difluorophenyl)but-3-yn-2-amine:
These comparisons highlight the uniqueness of this compound in terms of its structural features and functional versatility.
Properties
Molecular Formula |
C10H8F2O |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H8F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,1H3 |
InChI Key |
VASMVOPASBBRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC(=C(C=C1)F)F)O |
Origin of Product |
United States |
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